molecular formula C11H15FN2O B2917136 (1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclohexan-1-amine CAS No. 2290815-04-0

(1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclohexan-1-amine

Cat. No.: B2917136
CAS No.: 2290815-04-0
M. Wt: 210.252
InChI Key: DISTYUDSKZSUJH-NXEZZACHSA-N
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Description

(1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclohexan-1-amine is a chiral compound that features a cyclohexane ring substituted with an amine group and a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclohexan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclohexanone and 3-fluoropyridine.

    Formation of Intermediate: Cyclohexanone undergoes a reaction with a suitable amine to form an intermediate imine.

    Reduction: The imine is then reduced to form the corresponding amine.

    Substitution: The amine reacts with 3-fluoropyridine under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure to maximize yield.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The amine group can undergo oxidation to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The fluoropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with different substituents on the pyridine ring.

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biological Probes: Utilized in the development of probes for studying biological systems.

Medicine:

Industry:

    Material Science: Used in the synthesis of materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclohexan-1-amine involves its interaction with specific molecular targets. The fluoropyridine moiety may interact with enzymes or receptors, modulating their activity. The cyclohexane ring provides structural stability, while the amine group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

  • (1R,2R)-2-(3-Chloropyridin-2-yl)oxycyclohexan-1-amine
  • (1R,2R)-2-(3-Bromopyridin-2-yl)oxycyclohexan-1-amine
  • (1R,2R)-2-(3-Methylpyridin-2-yl)oxycyclohexan-1-amine

Comparison:

  • Fluorine Substitution: The presence of a fluorine atom in (1R,2R)-2-(3-Fluoropyridin-2-yl)oxycyclohexan-1-amine enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
  • Biological Activity: The fluorinated compound may exhibit different biological activities due to the unique electronic properties of fluorine.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R,2R)-2-(3-fluoropyridin-2-yl)oxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h3-4,7,9-10H,1-2,5-6,13H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISTYUDSKZSUJH-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)OC2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)OC2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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